4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine derivatives has been explored through various methods. Notably, a concise and efficient synthesis route utilizing Schiff base-type intermediates derived from related pyrimidine compounds has been developed, showcasing the compound's versatility as a precursor for more complex molecules (Cobo et al., 2018). Another approach involved the one-step synthesis of similar mercapto pyrimidine derivatives using three-component condensation methods, highlighting efficient synthesis strategies (Patil et al., 2010).
Molecular Structure Analysis
Molecular structure analysis has revealed the compound's propensity for forming hydrogen bonds due to its polarized molecular-electronic structures. Studies have shown extensive charge-assisted hydrogen bonding, leading to the formation of supramolecular structures ranging from zero to three dimensions (Quesada et al., 2004). This ability to form diverse supramolecular assemblies is a key feature of its molecular structure.
Chemical Reactions and Properties
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine participates in various chemical reactions, including Diels-Alder additions, Ene reactions, and condensations, leading to the synthesis of compounds such as 8-substituted guanines and 6-substituted pteridinones (Steinlin & Vasella, 2008). These reactions underscore the compound's utility as a versatile chemical building block.
Physical Properties Analysis
The physical properties of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, including its molecular and vibrational structure, have been explored through spectroscopic methods. Fourier transform infrared (FT-IR) and FT-Raman spectroscopy, along with quantum chemical calculations, have been used to elucidate its geometric, energetic, and vibrational characteristics, providing insight into its behavior in various states (Krishnakumar & John Xavier, 2006).
Scientific research applications
Enzyme Inhibition and Antiviral Properties: Baker, Lourens, and Jordaan (1967) identified pyrimidine derivatives as irreversible inhibitors of dihydrofolic reductase, an enzyme crucial in cellular metabolism (Baker, Lourens, & Jordaan, 1967). Marchal et al. (2010) noted the usefulness of alkoxy-5-nitrosopyrimidines as building blocks for biologically active compounds, highlighting their potential as antiviral agents (Marchal et al., 2010).
Synthesis of Biologically Active Compounds: Patil et al. (2010) developed a one-step synthesis method for pyrimidine derivatives, which can be used in the synthesis of various biologically active compounds (Patil et al., 2010). Abdul-Rida et al. (2017) synthesized new 5-nitrosopyrimidine analogs showing inhibitory activity against certain enzymes and antiproliferative activity against tumor-derived cell lines (Abdul-Rida et al., 2017).
Molecular Structure and Supramolecular Assembly: Quesada et al. (2004) investigated the structures of 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines, revealing extensive hydrogen bonding and diverse supramolecular structures (Quesada et al., 2004). Yépes et al. (2012) studied the electronic structures and hydrogen-bonded supramolecular assembly in pyrimidine derivatives (Yépes et al., 2012).
Pharmaceutical Research: Cosimelli et al. (2008) identified derivatives of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine as potent and selective A3 adenosine receptor antagonists, with potential therapeutic applications (Cosimelli et al., 2008). Haffez et al. (2020) demonstrated the potential of thiopyrimidine analogs as anticancer agents by inducing apoptosis and cell cycle arrest in cancer cells (Haffez et al., 2020).
Chemical Sensing and Corrosion Inhibition: Gupta et al. (2016) developed pyrimidine-based sensors for colorimetric and fluorometric applications, with potential in logic gate operation and chemical sensing (Gupta et al., 2016). Khaled (2011) found that certain pyrimidine derivatives effectively reduce copper corrosion in saline solutions (Khaled, 2011).
properties
IUPAC Name |
6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCFGBLAMCSFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873594, DTXSID40873593 | |
Record name | 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-5-nitroso-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | |
CAS RN |
1672-48-6, 5451-33-2, 749191-11-5 | |
Record name | 6-Amino-5-nitroso-2-thiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1672-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1672-48-6 | |
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Record name | 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-5-nitroso-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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